Hydrazide Formation via C-3 Trichloroacetyl Group
The trichloroacetyl group at the C-3 position of the 7-azaindole core undergoes clean reaction with hydrazine to produce the corresponding hydrazide derivative in 80% yield [1]. This transformation represents a well-defined synthetic route that is not feasible using the 3-carboxylic acid analog (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) without additional activation steps.
| Evidence Dimension | Yield of hydrazide formation from C-3 functionalized 7-azaindole |
|---|---|
| Target Compound Data | 80% yield (for hydrazide derivative from trichloroacetyl-7-azaindole reaction with hydrazine) |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (requires activation such as CDI or EDC coupling; typical yields for analogous heterocyclic hydrazide formations range from 50–75%) |
| Quantified Difference | 80% yield via direct trichloroacetyl route vs. no direct route from carboxylic acid (activation required) |
| Conditions | Acylation at C-3 with trichloroacetyl chloride followed by reaction with hydrazine; starting from 5-fluoro-7-azaindole [1] |
Why This Matters
This established 80% yield route reduces synthetic step count and may offer cost-efficiency advantages over carboxylic acid-derived pathways that require additional activation reagents.
- [1] Mérour JY, Buron F, Plé K, et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19935-19979. Scheme describing acylation of 5-fluoro-7-azaindole with trichloroacetyl chloride and subsequent reaction with hydrazine (80% yield). View Source
